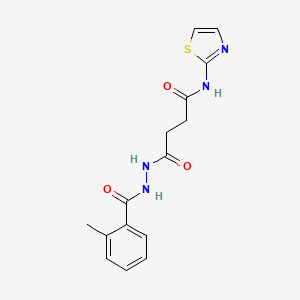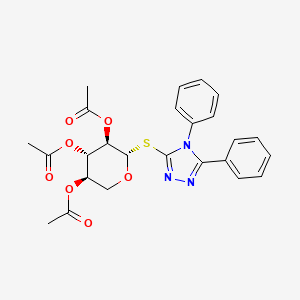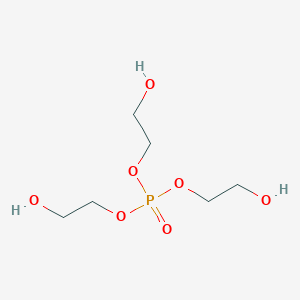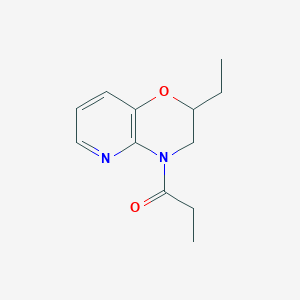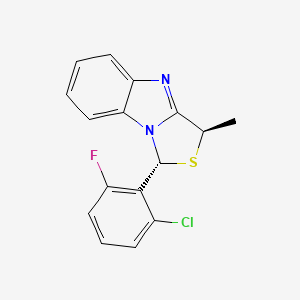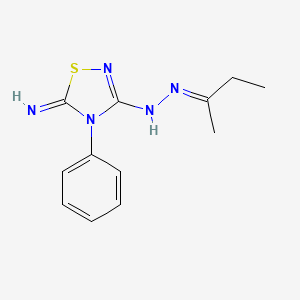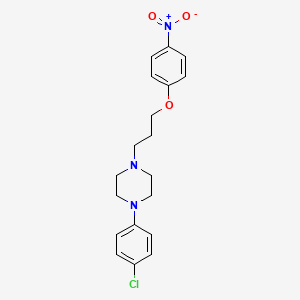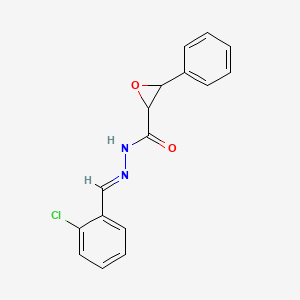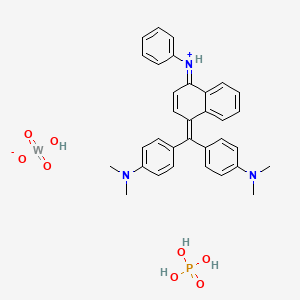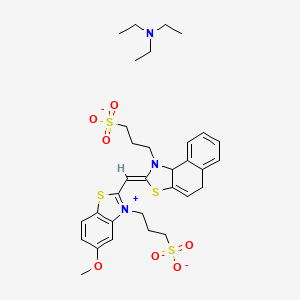
Einecs 269-968-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 269-968-1, also known as 3-(4-morpholino)-2-hydroxypropanesulfonic acid, is a chemical compound widely used in various scientific and industrial applications. It is a zwitterionic buffer that is particularly useful in biological and biochemical research due to its stability and compatibility with a wide range of pH levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-morpholino)-2-hydroxypropanesulfonic acid typically involves the reaction of morpholine with epichlorohydrin, followed by sulfonation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3-(4-morpholino)-2-hydroxypropanesulfonic acid is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The final product is then purified through crystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-morpholino)-2-hydroxypropanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted morpholine compounds.
Scientific Research Applications
3-(4-morpholino)-2-hydroxypropanesulfonic acid is extensively used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media and enzyme assays to provide a stable pH environment.
Medicine: Utilized in pharmaceutical formulations to enhance the stability of active ingredients.
Industry: Applied in the manufacturing of cosmetics and personal care products as a pH regulator.
Mechanism of Action
The buffering action of 3-(4-morpholino)-2-hydroxypropanesulfonic acid is due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. It interacts with hydrogen ions and hydroxide ions in the solution, preventing significant changes in pH. This property makes it an ideal buffer for biological and chemical applications.
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffer in biological research.
2-(N-morpholino)ethanesulfonic acid (MES): Similar in structure and buffering capacity.
4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): Known for its high buffering capacity in the physiological pH range.
Uniqueness
3-(4-morpholino)-2-hydroxypropanesulfonic acid is unique due to its zwitterionic nature, which provides better stability and less interference in biochemical reactions compared to other buffers. Its ability to maintain a stable pH over a wide range of conditions makes it particularly valuable in various scientific and industrial applications.
Properties
CAS No. |
68392-94-9 |
|---|---|
Molecular Formula |
C32H42N3O7S4- |
Molecular Weight |
709.0 g/mol |
IUPAC Name |
N,N-diethylethanamine;3-[(2Z)-2-[[5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-5,9b-dihydrobenzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C26H28N2O7S4.C6H15N/c1-35-19-9-11-22-21(16-19)27(12-4-14-38(29,30)31)24(36-22)17-25-28(13-5-15-39(32,33)34)26-20-7-3-2-6-18(20)8-10-23(26)37-25;1-4-7(5-2)6-3/h2-3,6-7,9-11,16-17,26H,4-5,8,12-15H2,1H3,(H-,29,30,31,32,33,34);4-6H2,1-3H3/p-1 |
InChI Key |
ZGBRQOLPXJKBJS-UHFFFAOYSA-M |
Isomeric SMILES |
CCN(CC)CC.COC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)[O-])/C=C\3/N(C4C(=CCC5=CC=CC=C45)S3)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CCN(CC)CC.COC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)[O-])C=C3N(C4C(=CCC5=CC=CC=C45)S3)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


